molecular formula C11H18ClN B6219798 3-methyl-4-phenylbutan-1-amine hydrochloride CAS No. 1129263-42-8

3-methyl-4-phenylbutan-1-amine hydrochloride

Cat. No.: B6219798
CAS No.: 1129263-42-8
M. Wt: 199.7
InChI Key:
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Description

3-methyl-4-phenylbutan-1-amine hydrochloride is an organic compound with the molecular formula C11H18ClN It is a hydrochloride salt form of 3-methyl-4-phenylbutan-1-amine, which is a derivative of phenylethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-phenylbutan-1-amine hydrochloride typically involves the reaction of 3-methyl-4-phenylbutan-1-amine with hydrochloric acid. The amine is first synthesized through a series of organic reactions, which may include the alkylation of benzene derivatives followed by amination. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-phenylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-methyl-4-phenylbutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-phenylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A naturally occurring compound with similar structural features.

    Amphetamine: A stimulant with a similar phenylethylamine backbone.

    Methamphetamine: A potent central nervous system stimulant with structural similarities.

Uniqueness

3-methyl-4-phenylbutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1129263-42-8

Molecular Formula

C11H18ClN

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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